![molecular formula C17H18F2N2OS2 B2935131 (2,4-Difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421456-19-0](/img/structure/B2935131.png)
(2,4-Difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Medicinal Chemistry: Drug Development
The compound has significant potential in the field of medicinal chemistry, particularly in the development of new drugs. Its structure, which includes a difluorophenyl group, could be pivotal in the creation of molecules with enhanced stability and bioavailability . The presence of fluorine atoms often contributes to the metabolic stability of pharmaceuticals, making this compound a valuable candidate for further research in drug synthesis.
Structural Biology: Crystallography
In structural biology, the compound’s ability to form crystals could be utilized for X-ray crystallography studies. This technique allows for the determination of the three-dimensional structure of a molecule, which is crucial for understanding its function and interaction with other molecules . The detailed structural information obtained can inform the design of molecules with desired properties.
Biochemistry: Enzyme Inhibition
The thiazole and piperidine components of the compound suggest that it could act as an enzyme inhibitor. It may bind to the active sites of certain enzymes, potentially inhibiting their function. This property is particularly useful in the study of disease mechanisms where enzymes play a critical role, and for the development of enzyme-based treatments .
Organic Synthesis: Building Block
This compound could serve as a versatile building block in organic synthesis. Its reactive sites make it suitable for various coupling reactions, enabling the construction of complex molecules. This is especially valuable in the synthesis of compounds with specific pharmacological activities .
Material Science: Fluorinated Compounds
In material science, the incorporation of fluorinated compounds like this one can result in materials with unique properties, such as increased resistance to solvents and thermal stability. Research into such materials could lead to advancements in coatings, polymers, and electronic devices .
Analytical Chemistry: Method Development
The unique structure of the compound provides an opportunity for the development of new analytical methods. It could be used as a standard or reagent in chromatography, mass spectrometry, or spectroscopy to detect or quantify similar compounds in complex mixtures .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound contains, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their planar structure and the ability of the thiazole ring to participate in various types of bonding interactions .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have good bioavailability due to their planar structure and the ability to form various types of bonding interactions .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS2/c1-11-9-23-17(20-11)24-10-12-4-6-21(7-5-12)16(22)14-3-2-13(18)8-15(14)19/h2-3,8-9,12H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMWPLNWYYXGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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